molecular formula C16H16N4O3S B2719083 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239222-97-9

5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2719083
CAS RN: 1239222-97-9
M. Wt: 344.39
InChI Key: NJVBBQWCJRKEOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 5-Methylthiazol-2-yl chloroacetamide, was reported in a study . The synthesis involved a solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF). Chloroacetyl chloride was then added dropwise to this solution .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including compounds with dimethoxyphenyl and methylthiazolyl groups, are subjects of interest in the synthesis and structural analysis within organic chemistry. For instance, research on compounds like "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide" highlights the process of synthesizing novel compounds and determining their crystal structures through X-ray diffraction studies. Such research lays the groundwork for understanding the molecular arrangements and interactions crucial for the compound's potential biological activities (Prabhuswamy et al., 2016).

Biological Activity

The exploration of pyrazole derivatives extends to assessing their biological activities, such as antibacterial properties. For example, the design, synthesis, and QSAR studies of pyrazol-5-ones, incorporating benzothiazolyl substituents, have shown significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. This research demonstrates the potential of pyrazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-8-17-16(24-9)18-15(21)13-7-12(19-20-13)11-6-10(22-2)4-5-14(11)23-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBBQWCJRKEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

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